5-bromo-N-butyl-N,3-dimethylpyridin-2-amine
Description
5-bromo-N-butyl-N,3-dimethylpyridin-2-amine is a chemical compound with the molecular formula C11H17BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a butyl group at the nitrogen atom, and two methyl groups at the 3rd position and nitrogen atom of the pyridine ring .
Properties
IUPAC Name |
5-bromo-N-butyl-N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-4-5-6-14(3)11-9(2)7-10(12)8-13-11/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLURVSBSWBTFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-butyl-N,3-dimethylpyridin-2-amine typically involves the bromination of N-butyl-N,3-dimethyl-2-pyridinamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, continuous stirring, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-butyl-N,3-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a pyridine N-oxide.
Scientific Research Applications
5-bromo-N-butyl-N,3-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-N-butyl-N,3-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-tert-butyl-2-nitroaniline: Similar in structure but with a nitro group instead of dimethyl groups.
5-Bromo-N,3-dimethylpyridin-2-amine: Lacks the butyl group present in 5-bromo-N-butyl-N,3-dimethylpyridin-2-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and dimethyl groups, along with the bromine atom, makes it a versatile compound for various applications .
Biological Activity
5-Bromo-N-butyl-N,3-dimethylpyridin-2-amine is a pyridine derivative with significant potential in various biological applications. This compound, characterized by its unique structure, including a bromine atom at the 5th position and a butyl group at the nitrogen atom, has been studied for its biological activity, particularly in antimicrobial and anticancer properties.
The molecular formula of this compound is C11H17BrN2. Its structural features include:
- Bromine atom : Enhances reactivity and potential biological interactions.
- Butyl group : Contributes to lipophilicity, influencing membrane permeability.
- Dimethyl groups : May affect binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
- Receptor Modulation : It can bind to receptors, altering signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains. For instance:
- E. coli : Minimum inhibitory concentration (MIC) values suggest significant antibacterial activity.
- Staphylococcus aureus : The compound demonstrated bactericidal effects at certain concentrations.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have reported:
- Cell Viability Assays : In human cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in decreased cell viability, indicating cytotoxic effects.
- Apoptosis Induction : Flow cytometry analyses revealed increased apoptosis in treated cells compared to controls, suggesting a mechanism involving programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results highlighted:
- Inhibition Zones : Larger inhibition zones were observed against Gram-positive bacteria compared to Gram-negative species.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
Case Study 2: Anticancer Activity
In a recent publication, the anticancer effects of this compound were assessed using MTT assays on MCF-7 breast cancer cells. The findings included:
- IC50 Values : The IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 50 |
| 50 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
